molecular formula C8H8Br2O5 B14726269 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 6280-79-1

5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

Cat. No.: B14726269
CAS No.: 6280-79-1
M. Wt: 343.95 g/mol
InChI Key: YAUAFDGEUWEBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a complex organic compound with the molecular formula C8H6Br2O4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.1]heptane core. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the bromination of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 5 and 6 positions of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions, utilizing bromine or bromine-containing reagents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield debrominated derivatives .

Scientific Research Applications

5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

5,6-dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O5/c9-3-4(10)6-2(8(13)14)1(7(11)12)5(3)15-6/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUAFDGEUWEBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C2C(C(C1O2)Br)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978472
Record name 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-79-1
Record name NSC6138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.